4-(5-Bromo-1H-benzoimidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
“4-(5-Bromo-1H-benzoimidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester” is a chemical compound. Its molecular formula is C8H5BrN2O2 . It is related to 5-Bromo-1H-benzo[d]imidazole-2-carboxylic acid .
Synthesis Analysis
The synthesis of a similar compound, 5-bromo-1H-benzimidazole-2-carboxylic acid, has been reported . The process involved the use of 5-bromo-1H-benzimidazole-2-yl-methanol dissolved in acetone and potassium permanganate dissolved in water . The crude product was recrystallized from water to yield a creamy white powder .
Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole ring substituted with a bromine atom at the 5-position . It also contains a piperidine ring and a carboxylic acid tert-butyl ester group .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 5-bromo-1H-benzimidazole-2-yl-methanol with potassium permanganate . This reaction likely involves the oxidation of the methanol group to form the carboxylic acid .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 241.04 . It has a high gastrointestinal absorption and is permeable to the blood-brain barrier . It is not a substrate for P-glycoprotein and inhibits CYP1A2 . Its Log Po/w values range from 0.86 to 2.15 . It is soluble, with a solubility of 0.173 mg/ml .
Scientific Research Applications
Synthesis of Complex Molecules
This compound has been investigated as a precursor or intermediate in the synthesis of complex molecules with potential biological activities. For instance, research on similar structures has led to the development of novel heterocyclic compounds through multi-step synthesis processes, incorporating elements like selenazole and pyrazole, which are of interest for their pharmacological properties (Malinauskienė et al., 2018). Another study involved the synthesis of derivatives aimed at biological applications, specifically targeting receptor agonists for potential therapeutic use (Hou et al., 2017).
Role in Asymmetric Synthesis and Derivative Formation
The compound and its related structures have been utilized in asymmetric synthesis, offering pathways to optically pure piperidines and other cyclic structures. These serve as versatile intermediates for a wide range of amines, demonstrating the importance of such compounds in the construction of chiral molecules (Acharya & Clive, 2010). Additionally, the exploration of novel synthetic routes to create structurally diverse and functionally rich derivatives underscores the compound's significance in medicinal chemistry research (Kong et al., 2016).
Antimicrobial Activity Studies
Investigations into derivatives of 4-(5-Bromo-1H-benzoimidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester have shown promising antimicrobial activities. These studies are pivotal in identifying new therapeutic agents against various bacterial and fungal pathogens, highlighting the compound's potential in drug discovery (El-Meguid, 2014).
Chemical Characterization and Structural Analysis
Research has also focused on the chemical characterization and structural analysis of this compound and its derivatives, providing insights into their chemical properties and potential applications. This includes studies on X-ray diffraction, NMR spectroscopy, and mass spectrometry to elucidate their molecular structures and investigate their physical and chemical characteristics, which are crucial for their application in various scientific domains (Sanjeevarayappa et al., 2015).
Properties
IUPAC Name |
tert-butyl 4-(6-bromo-1H-benzimidazol-2-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN3O2/c1-17(2,3)23-16(22)21-8-6-11(7-9-21)15-19-13-5-4-12(18)10-14(13)20-15/h4-5,10-11H,6-9H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGXLAVEVOJRCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC3=C(N2)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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